Tert-butyl 3-[(propan-2-yl)amino]propanoate hydrochloride
Description
Historical Context and Discovery
The development of tert-butyl 3-[(propan-2-yl)amino]propanoate hydrochloride emerged from the broader historical evolution of beta-amino ester chemistry, which gained prominence in the late twentieth century. The foundational work on beta-amino esters can be traced to the 1980s, when poly(beta-amino ester) polymers were first synthesized in 1983, though their applications in specialized chemical systems were not fully realized until the early 2000s. The specific compound under examination represents a more recent advancement in this field, with its CAS registry number 1251922-80-1 indicating its formal recognition and cataloging within the chemical literature.
The synthesis and characterization of beta-amino ester compounds like this compound builds upon decades of research into amino acid derivatives and their ester forms. The historical significance of such compounds lies in their role as building blocks for more complex molecular architectures, particularly in the development of biodegradable polymeric systems. The evolution from simple amino acid esters to sophisticated derivatives incorporating isopropyl substituents and tert-butyl protecting groups represents a natural progression in synthetic organic chemistry, driven by the need for compounds with specific reactivity profiles and enhanced stability characteristics.
The discovery and development of this particular compound reflects the systematic exploration of structure-activity relationships within the beta-amino ester family. Researchers have progressively modified the basic beta-amino ester framework by introducing various alkyl substituents, protecting groups, and salt forms to optimize properties such as solubility, stability, and reactivity. The hydrochloride salt form specifically addresses solubility concerns that often limit the utility of free amine compounds in aqueous and polar solvent systems.
Significance in Organic Chemistry
This compound occupies a position of considerable importance within organic chemistry due to its multifaceted reactivity and structural characteristics. The compound serves as a representative example of how protecting group chemistry can be employed to modulate the properties of amino acid derivatives. The tert-butyl ester functionality provides acid-labile protection for the carboxyl group, while the hydrochloride salt form ensures appropriate handling characteristics and enhanced water solubility.
The significance of this compound extends beyond its individual properties to encompass its role as a synthetic intermediate in the preparation of more complex molecular architectures. The presence of both ester and amino functionalities within a single molecule creates opportunities for diverse chemical transformations, including Michael addition reactions, nucleophilic substitutions, and polymer formation processes. Research has demonstrated that compounds with similar structural motifs can participate in polymerization reactions to form biodegradable polymeric materials with applications in various fields.
The compound's importance is further enhanced by its relationship to beta-alanine derivatives, which represent a crucial class of naturally occurring and synthetic amino acids. The systematic modification of the beta-alanine framework through the introduction of isopropyl substituents and tert-butyl ester groups creates compounds with unique pharmacological and synthetic potential. The ability to fine-tune molecular properties through such structural modifications represents a fundamental principle in modern medicinal and synthetic chemistry.
From a mechanistic perspective, this compound demonstrates the principles governing ester hydrolysis, amino acid protection and deprotection strategies, and salt formation chemistry. The compound serves as an excellent model system for understanding how molecular structure influences chemical reactivity, particularly in the context of pH-dependent processes and selective functional group transformations.
Structural Classification and Relationship to Similar β-Amino Ester Compounds
This compound belongs to the beta-amino ester class of compounds, characterized by the presence of an amino group positioned at the beta carbon relative to the ester carbonyl group. This structural arrangement creates a distinctive three-carbon chain connecting the ester functionality to the amino group, a motif that is fundamental to the chemical behavior and biological activity of these compounds.
The systematic classification of this compound reveals its relationship to several important chemical families. As a derivative of beta-alanine, it shares structural similarities with naturally occurring amino acids while incorporating synthetic modifications that enhance its utility in organic synthesis. The tert-butyl ester group classifies it among acid-labile protecting group derivatives, while the isopropyl substituent on the amino group places it within the category of N-alkylated amino acid derivatives.
Table 1: Comparative Analysis of Related β-Amino Ester Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C10H22ClNO2 | 223.74 g/mol | Isopropyl substitution, hydrochloride salt |
| Tert-butyl 3-aminopropanoate hydrochloride | C7H16ClNO2 | 181.66 g/mol | Unsubstituted amino group |
| Tert-butyl 3-(benzylamino)propanoate | C14H21NO2 | 235.32 g/mol | Benzyl substitution, free base form |
The structural relationship between this compound and other beta-amino esters illuminates the systematic approach to molecular design within this compound class. The progression from simple tert-butyl 3-aminopropanoate to more complex derivatives demonstrates how systematic structural modifications can be employed to optimize specific properties. The unsubstituted amino compound serves as the parent structure, while various N-alkyl derivatives, including the isopropyl variant under study, provide enhanced lipophilicity and altered reactivity profiles.
The comparison with benzyl-substituted analogs reveals the impact of aromatic versus aliphatic substitution patterns on molecular properties. While benzyl groups introduce aromatic character and potentially enhanced stability through conjugation effects, the isopropyl substitution in the target compound provides increased branching and steric bulk without introducing aromatic complexity. This structural distinction has important implications for the compound's reactivity, particularly in polymerization reactions where steric factors can significantly influence reaction kinetics and polymer architecture.
The hydrochloride salt form distinguishes this compound from its free base analogs and represents an important consideration in the structure-property relationships within the beta-amino ester family. Salt formation not only affects solubility characteristics but also influences the compound's behavior in synthetic transformations and its potential for incorporation into larger molecular frameworks. The systematic study of various salt forms of beta-amino esters has revealed important correlations between counterion identity and overall compound utility in synthetic applications.
Within the broader context of poly(beta-amino ester) chemistry, this compound represents a monomeric building block that embodies the structural principles governing the properties of the resulting polymeric materials. The compound's structure incorporates the key features necessary for Michael addition polymerization, including both nucleophilic amino functionality and electrophilic ester groups that can serve as reaction sites under appropriate conditions. This dual functionality places it within the category of potentially self-polymerizing monomers, although such reactivity would typically require activation through appropriate chemical modification or reaction conditions.
Properties
IUPAC Name |
tert-butyl 3-(propan-2-ylamino)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-8(2)11-7-6-9(12)13-10(3,4)5;/h8,11H,6-7H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWJHBGBRZYOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification and Amination
- Starting Materials: 3-(propan-2-ylamino)propanoic acid or its derivatives, tert-butyl alcohol or tert-butyl esters.
- Reaction Conditions: Esterification is commonly carried out under acidic or catalytic conditions, often using reagents such as di-tert-butyl dicarbonate for tert-butyl ester formation.
- Example: In one documented procedure, a compound similar in structure was prepared by reacting the precursor amine with di-tert-butyl dicarbonate in dichloromethane solvent at room temperature for 4 hours, followed by purification via column chromatography. This method yielded the tert-butyl ester with a 62% overall yield after two steps, including an ammonia treatment step at 60°C for 15 hours.
Formation of Hydrochloride Salt
- The hydrochloride salt is typically formed by treating the free amine ester with hydrochloric acid in a suitable solvent such as ethanol or ethyl acetate.
- This protonation step enhances the compound's stability and solubility, making it more suitable for pharmaceutical applications.
Reaction Conditions and Yields
Analytical and Purification Techniques
- Purification: Column chromatography using dichloromethane/methanol mixtures is commonly employed to isolate the pure tert-butyl ester.
- Characterization: Proton nuclear magnetic resonance (^1H NMR) spectroscopy confirms the structure, with characteristic signals for tert-butyl groups and amino protons.
- Solubility: The compound exhibits very good solubility in organic solvents, facilitating purification and handling.
Research Findings and Notes
- The synthetic accessibility score for this compound is moderate (approximately 3.13), indicating a feasible laboratory synthesis with standard organic chemistry techniques.
- The compound is highly soluble (62.3 mg/ml in water), which is advantageous for further pharmaceutical formulation.
- No significant inhibitory activity on major cytochrome P450 enzymes is reported, suggesting low potential for metabolic drug-drug interactions.
Summary Table of Key Properties Related to Preparation
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(propan-2-yl)amino]propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular properties:
- Molecular Formula : C₇H₁₅ClN₂O₂
- Molecular Weight : 145.20 g/mol
- CAS Number : 15231-41-1
- Boiling Point : Not specified
- Hydrogen Bond Donors/Acceptors : 1/3 respectively
These properties suggest a favorable profile for biological activity and solubility, which are crucial for pharmaceutical applications.
Medicinal Chemistry
Tert-butyl 3-[(propan-2-yl)amino]propanoate hydrochloride is primarily utilized in the synthesis of various bioactive compounds. Its structure allows it to serve as a building block in the development of:
- Protease Inhibitors : The compound has been explored for its potential as a protease inhibitor, particularly in the context of viral infections such as Hepatitis C and SARS-CoV-2. Research indicates that modifications of similar compounds have been effective against these viruses .
Synthesis of Peptidomimetics
The compound has been employed in the synthesis of peptidomimetic structures, which mimic the function of peptides while offering enhanced stability and bioavailability. For instance, it has been used to prepare caspase inhibitors that demonstrate potential therapeutic effects in apoptosis regulation .
Drug Delivery Systems
Due to its favorable solubility and permeability characteristics, this compound can be integrated into drug delivery systems. It can enhance the bioavailability of poorly soluble drugs when used as a carrier or part of a prodrug strategy .
Case Study 1: Antiviral Activity
In preclinical studies, derivatives of this compound have shown promising results as antiviral agents. For example, a related compound was identified as a lead candidate against SARS-CoV-2 due to its ability to inhibit the viral protease effectively .
Case Study 2: Synthesis of Peptidomimetics
A study reported the synthesis of novel peptidomimetic compounds using this compound as a key intermediate. The resulting compounds exhibited significant activity against cancer cell lines, highlighting their potential for therapeutic development .
Mechanism of Action
The mechanism of action of tert-butyl 3-[(propan-2-yl)amino]propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Solubility: Hydrochloride salts (target and CAS 1909335-94-9) exhibit improved aqueous solubility over neutral analogs like tert-butyl 3-[(2-aminoethyl)(methyl)amino]propanoate .
- Synthetic Utility: The aminooxy derivative (C₃H₈ClNO₃) is tailored for condensation reactions with aldehydes, unlike the target compound’s amine-driven reactivity .
Pharmaceutical Intermediates
- CAS 1909335-94-9: Widely used in drug candidate synthesis due to its primary amino group, enabling peptide coupling or heterocycle formation .
- Target Compound: The propan-2-yl amino group may enhance lipophilicity, favoring blood-brain barrier penetration in CNS drug development.
Agrochemical Research
- tert-Butyl 3-[(2-aminoethyl)(methyl)amino]propanoate: The dual aminoethyl and methyl groups facilitate chelation with metal ions, useful in pesticide formulations .
Biological Activity
Tert-butyl 3-[(propan-2-yl)amino]propanoate hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article provides a comprehensive overview of its biological properties, including pharmacokinetics, mechanism of action, and relevant research findings.
- Molecular Formula : C10H21NO2
- Molecular Weight : 187.29 g/mol
- CAS Number : 128988-04-5
- PubChem ID : 42656868
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
| Property | Value |
|---|---|
| Log P (octanol-water partition coefficient) | 2.26 |
| TPSA (Topological Polar Surface Area) | 64.63 Ų |
| GI Absorption | High |
| BBB Permeant | Yes |
| P-glycoprotein Substrate | No |
Research indicates that this compound may exert its biological effects through modulation of various pathways involved in cell signaling and apoptosis. It has shown potential in:
- Inducing Apoptosis : The compound has been linked to the induction of apoptosis in cancer cell lines, which is critical for developing anti-cancer therapies .
- Cell Cycle Arrest : Studies have demonstrated that it can cause cell cycle arrest, particularly in the mitotic phase, by affecting histone phosphorylation .
Study on Cancer Cell Lines
In a study published by the American Chemical Society, this compound was tested on various cancer cell lines. The results indicated:
- Significant Cell Death : The compound induced significant apoptosis in treated cells.
- Cell Cycle Analysis : Flow cytometry revealed an increase in the percentage of cells arrested in the G2/M phase, suggesting its potential as a chemotherapeutic agent .
In Vitro ADME Studies
In vitro studies assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties highlighted:
Q & A
Q. Why do batch-to-batch variations in synthetic yield occur, and how can reproducibility be ensured?
- Methodological Answer : Variations arise from trace impurities in starting materials (e.g., residual water in tert-butyl alcohol). Implement strict quality control via Karl Fischer titration for moisture analysis. Use design of experiments (DoE) to identify critical factors (e.g., catalyst loading, stirring speed) and establish robust protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
